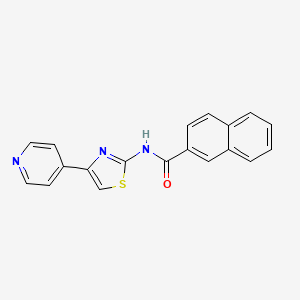

N-(4-(pyridin-4-yl)thiazol-2-yl)-2-naphthamide

Description

Properties

IUPAC Name |

N-(4-pyridin-4-yl-1,3-thiazol-2-yl)naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N3OS/c23-18(16-6-5-13-3-1-2-4-15(13)11-16)22-19-21-17(12-24-19)14-7-9-20-10-8-14/h1-12H,(H,21,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIMNFQORKEPFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(=O)NC3=NC(=CS3)C4=CC=NC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes for N-(4-(Pyridin-4-yl)Thiazol-2-yl)-2-Naphthamide

Thiazole Ring Formation via Hantzsch Cyclization

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 4-(pyridin-4-yl)thiazol-2-amine intermediate. This method involves cyclocondensation of a pyridinyl-containing α-haloketone with thiourea derivatives.

Procedure :

- Substrate Preparation : 4-Pyridinecarboxaldehyde is reacted with bromine in acetic acid to yield α-bromo-4-pyridinylketone.

- Cyclization : The α-bromoketone is combined with thiourea in ethanol under reflux (80°C, 6–8 hours), forming 4-(pyridin-4-yl)thiazol-2-amine.

- Workup : The product is isolated via filtration and recrystallized from ethanol/water (yield: 58–65%).

Key Observations :

Amide Coupling via Carboxylic Acid Activation

The naphthamide moiety is introduced through coupling of 2-naphthoic acid with the thiazol-2-amine intermediate. Two activation methods are prevalent:

Chlorination with Oxalyl Chloride

Procedure :

- Acid Chloride Formation : 2-Naphthoic acid is treated with oxalyl chloride ((COCl)₂) in dichloroethane (DCE) at 100°C for 4 hours.

- Amidation : The resulting 2-naphthoyl chloride is reacted with 4-(pyridin-4-yl)thiazol-2-amine in dichloromethane (DCM) and triethylamine (TEA) at room temperature (18–24 hours).

- Purification : Flash chromatography (ethyl acetate/hexanes, 0–30% gradient) yields the title compound (35–42%).

Advantages :

Carbodiimide-Mediated Coupling

Procedure :

- Activation : 2-Naphthoic acid is mixed with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in DMF (0°C, 30 minutes).

- Amidation : The activated ester is combined with the thiazol-2-amine in DMF at room temperature (12 hours).

- Isolation : Precipitation with ice-water followed by recrystallization from acetonitrile affords the product (50–55% yield).

Key Considerations :

Optimization of Reaction Conditions

Solvent and Temperature Effects

Characterization and Analytical Data

Spectroscopic Confirmation

Challenges and Mitigation Strategies

Regioselectivity in Thiazole Formation

Amide Hydrolysis Under Acidic Conditions

- Issue : Degradation during HCl workup.

- Mitigation : Neutralization with aqueous NaHCO₃ before extraction.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-4-yl)thiazol-2-yl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups attached to the thiazole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the compound, while reduction can produce reduced derivatives with modified functional groups. Substitution reactions can result in a variety of substituted thiazole or pyridine derivatives .

Scientific Research Applications

N-(4-(pyridin-4-yl)thiazol-2-yl)-2-naphthamide has a wide range of scientific research applications:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

Medicine: The compound is being investigated for its potential medicinal properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Industry: It is used in the development of new materials with specific properties, such as corrosion inhibitors and catalysts

Mechanism of Action

The mechanism of action of N-(4-(pyridin-4-yl)thiazol-2-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Table 1: Key Physicochemical Parameters of Selected Thiazole Derivatives

Notes:

Key Observations :

- Piperazine-thiazole acetamides () are synthesized with higher yields (72–86%) compared to naphthamide derivatives (52% for compound 3t), likely due to steric hindrance from the naphthalene group .

- Cyclopropanecarboxamide derivatives () show notably lower yields (as low as 6%), highlighting synthetic challenges in introducing strained ring systems .

Substituent Effects on Activity

- Pyridine vs.

- Chlorophenyl vs. Naphthamide : The chlorophenyl group in derivatives may enhance lipophilicity compared to the naphthamide moiety, affecting membrane permeability .

Biological Activity

N-(4-(pyridin-4-yl)thiazol-2-yl)-2-naphthamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring , a pyridine moiety , and a naphthamide group , which contribute to its unique chemical properties. The molecular formula for this compound is .

Biological Activities

This compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have indicated that thiazole derivatives can inhibit the growth of various bacteria, including both Gram-positive and Gram-negative strains. This is attributed to their ability to interfere with bacterial cell wall synthesis and other vital metabolic pathways.

- Anticancer Properties : Research has demonstrated that this compound can induce apoptosis in cancer cell lines. For instance, in vitro studies on human breast cancer cell lines (MCF-7) showed significant cytotoxicity, with specific derivatives exhibiting IC50 values indicating potent anticancer activity.

- Enzyme Inhibition : this compound has been identified as an inhibitor of certain enzymes involved in cancer progression and metabolic pathways, which could make it a candidate for further drug development.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Interaction with Biological Targets : The compound interacts with various enzymes and receptors, influencing biochemical pathways crucial for cell survival and proliferation.

- Induction of Apoptosis : Studies have shown that this compound can trigger apoptotic pathways in cancer cells, leading to cell cycle arrest and eventual cell death.

- Modulation of Gene Expression : Some thiazole derivatives have been reported to affect gene expression related to cancer progression, potentially through epigenetic mechanisms.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Thiazole Ring : This can be achieved through cyclization reactions involving thiourea derivatives and α-haloketones.

- Coupling with Pyridine : The thiazole is then coupled with a pyridine derivative using palladium-catalyzed cross-coupling reactions.

- Amide Formation : The final step involves forming the naphthamide moiety through amide coupling with 2-naphthoic acid.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of this compound on MCF-7 cells. Results indicated that the compound significantly reduced cell viability, inducing apoptosis at concentrations as low as 10 μM. Flow cytometry analysis revealed an increase in the percentage of cells in the pre-G1 phase, indicating apoptosis.

| Treatment | % Viability | % Apoptosis (Pre-G1 Phase) |

|---|---|---|

| Control | 100% | 1.85% |

| Compound | 30% | 41.55% |

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against various bacterial strains. The results showed significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 15 to 30 μg/mL.

Q & A

Basic: What synthetic routes are recommended for N-(4-(pyridin-4-yl)thiazol-2-yl)-2-naphthamide and its derivatives?

Answer:

The synthesis typically involves coupling 2-amino-4-substituted thiazoles with activated naphthamide derivatives. For example, analogous compounds (e.g., thiazole-acetamide derivatives) are synthesized via reactions of 2-amino-thiazoles with acetonitrile or acyl chlorides under anhydrous conditions using catalysts like AlCl₃ . Hydrazonoyl chlorides can also be employed under basic conditions to generate thiadiazole derivatives, as demonstrated in studies involving pyrazole-thiazole hybrids . Key steps include:

- Thiazole ring formation : Cyclization of thiourea intermediates with α-halo ketones.

- Amide coupling : Use of carbodiimides (e.g., EDC/HOBt) or direct acylation with naphthoyl chloride.

Advanced: How can computational methods elucidate interactions between this compound and kinase targets?

Answer:

Molecular docking and dynamics simulations can model binding interactions with kinases (e.g., Bcr-Abl or Src kinases). Studies on analogous compounds (e.g., MAC, a moderately active thiazole-acetamide derivative) reveal that pyridinyl and thiazole moieties engage in π-π stacking and hydrogen bonding with kinase active sites. Caspase-3 activation pathways, similar to dasatinib, can be explored using free-energy perturbation (FEP) calculations to predict binding affinities . Tools like AutoDock Vina or Schrödinger Suite are recommended for simulating interactions.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Confirm regiochemistry of the thiazole ring and naphthamide substitution (e.g., aromatic proton splitting patterns). For example, thiazole C-H protons resonate at δ 7.2–8.5 ppm .

- IR Spectroscopy : Validate amide C=O stretching (~1650–1700 cm⁻¹) and thiazole C=N vibrations (~1600 cm⁻¹).

- Mass Spectrometry (HRMS/ESI-MS) : Verify molecular ion peaks and fragmentation patterns (e.g., m/z 365.1 for a related thiazole-naphthamide derivative) .

Advanced: How to resolve discrepancies between experimental spectral data and theoretical predictions during synthesis?

Answer:

Discrepancies often arise from unexpected tautomerism or impurities. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve ambiguous proton-carbon correlations (e.g., distinguishing thiazole C4 vs. C5 positions) .

- HPLC-PDA : Identify co-eluting impurities (e.g., unreacted naphthoyl chloride) using reverse-phase C18 columns with acetonitrile/water gradients .

- X-ray crystallography : Confirm molecular structure if crystalline derivatives are obtainable (see analogous fluorophenyl-thiazole structures) .

Basic: What in vitro assays are suitable for assessing apoptosis induction?

Answer:

- Caspase-3/7 Activity Assays : Use fluorogenic substrates (e.g., Ac-DEVD-AMC) to quantify enzyme activation in A549 or MCF-7 cells .

- Flow Cytometry : Annexin V/PI staining to distinguish early/late apoptotic populations.

- Western Blotting : Detect cleaved PARP or Bax/Bcl-2 ratios to confirm apoptotic pathways .

Advanced: What strategies optimize pharmacokinetics through structural modifications?

Answer:

- Lipophilicity Enhancement : Introduce trifluoromethyl groups (e.g., CF₃-substituted benzamide derivatives) to improve membrane permeability .

- Metabolic Stability : Replace labile ester groups with amides or heterocycles (e.g., pyrimidinyl-piperazine moieties) to reduce CYP450-mediated oxidation .

- Solubility : Incorporate polar groups (e.g., sulfonamides) while monitoring LogP via computational tools like MarvinSketch.

Advanced: How to design thiadiazole derivatives using hydrazonoyl chlorides?

Answer:

React This compound with hydrazonoyl chlorides (e.g., N-aryl derivatives) in dry THF under basic conditions (e.g., K₂CO₃). The mechanism involves nucleophilic attack at the thiazole C2 position, forming 1,3,4-thiadiazole hybrids. Monitor reaction progress via TLC (hexane:EtOAc, 3:1) and purify via column chromatography .

Basic: How does this compound compare to kinase inhibitors like dasatinib in activity?

Answer:

In comparative studies, MAC (a thiazole-acetamide analog) showed moderate apoptosis induction in A549 cells (IC₅₀ ~12 μM) vs. dasatinib (IC₅₀ ~5 nM). However, its selectivity for non-receptor tyrosine kinases (e.g., DDR1) may reduce off-target effects. Use kinase profiling panels (e.g., Eurofins KinaseProfiler) to assess specificity .

Advanced: What are the challenges in scaling up synthesis while maintaining purity?

Answer:

- Byproduct Formation : Optimize stoichiometry of naphthoyl chloride and thiazole-amine to minimize dimerization.

- Purification : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for large batches.

- Process Analytics : Implement in-line FTIR or PAT tools to monitor reaction endpoints .

Basic: What are common impurities in synthesis, and how to mitigate them?

Answer:

- Unreacted Starting Materials : Detectable via NMR (e.g., residual 2-amino-thiazole protons at δ 6.8–7.1 ppm). Mitigate by increasing reaction time or temperature.

- Hydrolysis Products : Naphthoic acid (from amide hydrolysis) identified by HPLC retention time shifts. Use anhydrous solvents and molecular sieves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.